
8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of 3-substituted coumarin . Coumarins are efficient sensitizers for light-sensitive unsaturated materials such as unsaturated vesiculators which release a gas upon exposure to radiation, unsaturated monomers and photocrosslinkable unsaturated polymers, and azides such as photocrosslinkable polymeric azides used in photomechanical resists and lithographic plates .
Synthesis Analysis
The synthesis of similar coumarin-based fluorescence probes has been reported . These probes showed an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . Another study reported the synthesis of four 7-(N,N-diethylamino)-3-azo coumarin dyes with different substitutions at the 4-position of the phenylazo core .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The molecular formula is C27H28N2O5 .Chemical Reactions Analysis
As a type of 3-substituted coumarin, this compound can act as an efficient sensitizer for light-sensitive unsaturated materials . It’s also known that certain coumarins will function as fluorescent brighteners .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 696.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.2 mmHg at 25°C, enthalpy of vaporization of 102.1±3.0 kJ/mol, flash point of 375.3±31.5 °C, index of refraction of 1.638, molar refractivity of 129.3±0.3 cm3, and a molar volume of 359.5±3.0 cm3 .Mécanisme D'action
The mechanism of action of 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. One area of interest is the development of more efficient synthesis methods, which could make it easier to produce larger quantities of the compound for use in research. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves the reaction of 7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one with diethylamine in the presence of a catalyst. The resulting product is a yellow solid with a melting point of 166-168°C.
Applications De Recherche Scientifique
8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one has been investigated for its potential applications in various fields of scientific research. In particular, it has been studied for its anticancer properties, as well as its ability to inhibit the growth of bacteria and viruses. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTICTQWPUDWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)
![1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785659.png)
![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
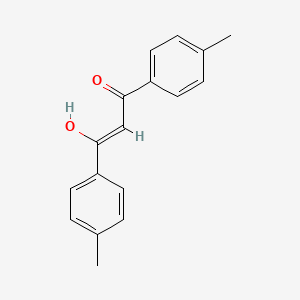

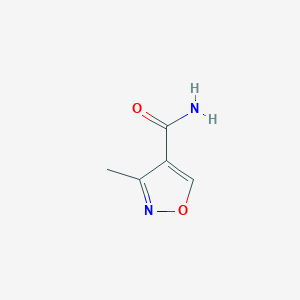
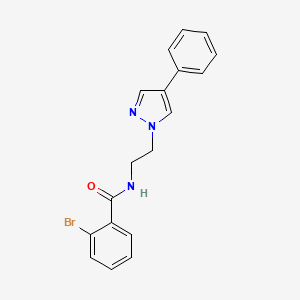

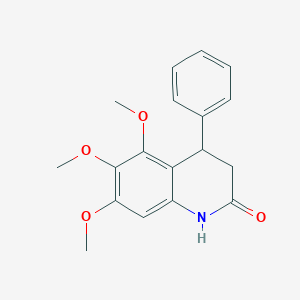

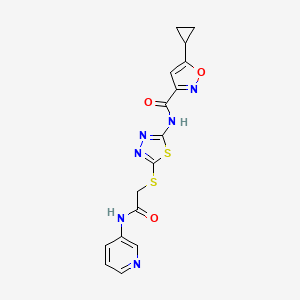
![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)